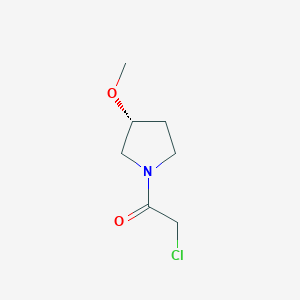![molecular formula C12H16N2O2 B2748311 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile CAS No. 1436355-22-4](/img/structure/B2748311.png)
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile is a chemical compound with a unique structure that offers intriguing possibilities for synthesis and exploration. This compound is of interest in various fields such as drug discovery, materials science, and catalysis.
Métodos De Preparación
The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space .
Análisis De Reacciones Químicas
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a drug candidate due to its unique structure and properties. In industry, it is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves its interaction with molecular targets and pathways. Bicyclo[3.1.0]hexanes are conformationally constrained isosteres for cyclohexanes, which may confer tighter binding to target proteins, more resistance to metabolism, and better selectivity, resulting in fewer off-target effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile include other bicyclo[3.1.0]hexane derivatives. These compounds share the bicyclo[3.1.0]hexane core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific combination of the bicyclo[3.1.0]hexane core with the morpholine and carbonitrile groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-8-7-16-5-4-14(8)12(15)11-9-2-1-3-10(9)11/h8-11H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIPYVFGSAVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)

![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)


![1-[(2-Chloroethyl)sulfanyl]-2-methylpropane](/img/structure/B2748245.png)
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-propyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2748248.png)

![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)
